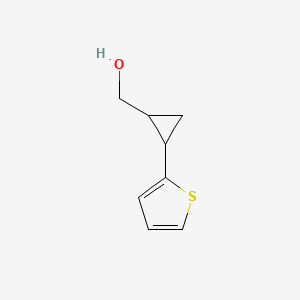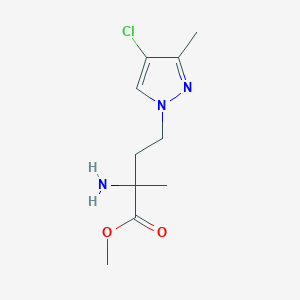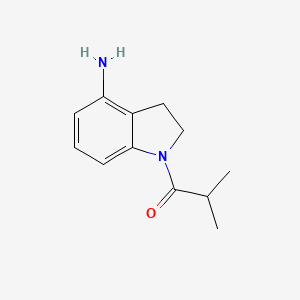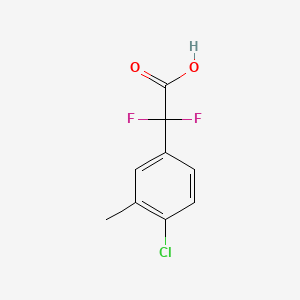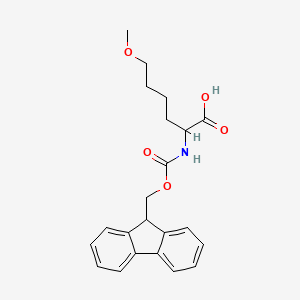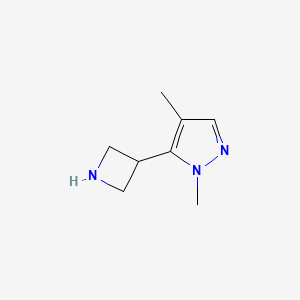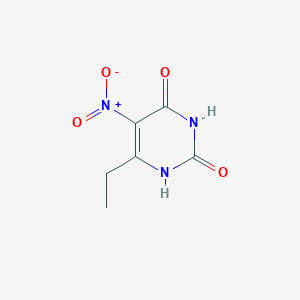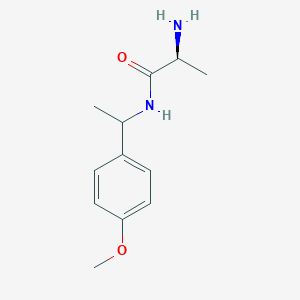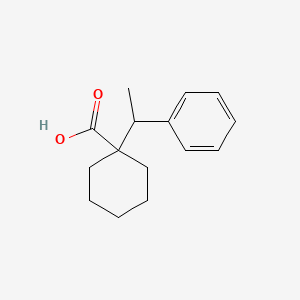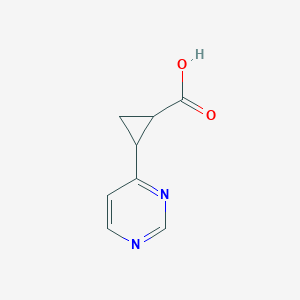
2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H8N2O2 It is characterized by a cyclopropane ring attached to a pyrimidine ring and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a pyrimidine derivative followed by carboxylation. One common method involves the reaction of pyrimidine with a cyclopropane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogens, alkylating agents, or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce cyclopropanol derivatives .
Applications De Recherche Scientifique
2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
- 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid
Comparison: 2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid is unique due to the position of the pyrimidine ring and the specific functional groups attached. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2-pyrimidin-4-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-5(6)7-1-2-9-4-10-7/h1-2,4-6H,3H2,(H,11,12) |
Clé InChI |
SORIOTNGJNPGGR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C(=O)O)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


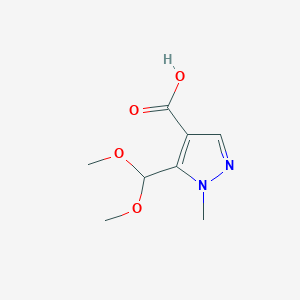
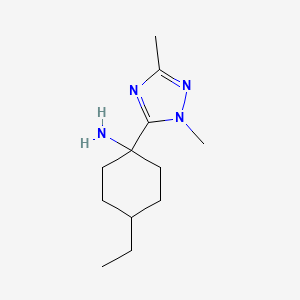
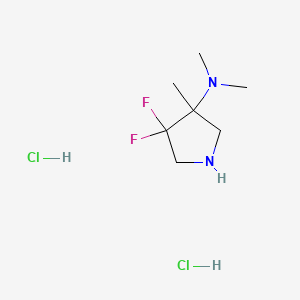
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
